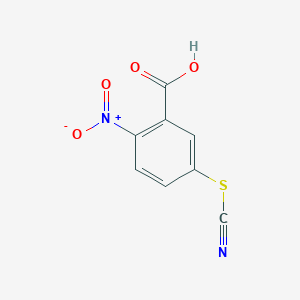

2-Nitro-5-thiocyanatobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-thiocyanatobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O4S/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUNIMFHIWQQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SC#N)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6067543 | |

| Record name | Benzoic acid, 2-nitro-5-thiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30211-77-9 | |

| Record name | 2-Nitro-5-thiocyanatobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30211-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-5-thiocyanobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030211779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-nitro-5-thiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-nitro-5-thiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6067543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-5-thiocyanatobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITRO-5-THIOCYANOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5VCA1GS5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Nitro-5-thiocyanatobenzoic Acid: Chemical Properties, Structure, and Applications in Protein Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a highly reactive chemical reagent renowned for its specific application in protein chemistry. a valuable tool for researchers studying protein structure and function. This technical guide provides a comprehensive overview of the chemical properties, structure, and detailed experimental protocols related to NTCB, with a focus on its utility in the site-specific cleavage of proteins at cysteine residues.

Chemical Structure and Properties

NTCB is a benzoic acid derivative characterized by the presence of a nitro group at the 2-position and a thiocyanate (B1210189) group at the 5-position of the benzene (B151609) ring. This specific arrangement of functional groups imparts the molecule with its unique reactivity towards sulfhydryl groups.

Structure:

-

IUPAC Name: this compound[1]

-

Synonyms: NTCB, 2-Nitro-5-thiocyanobenzoic acid[1]

-

SMILES: O=C(O)c1cc(SC#N)ccc1--INVALID-LINK--[O-]

-

InChI Key: NQUNIMFHIWQQGJ-UHFFFAOYSA-N

The chemical structure of this compound is depicted below:

Physicochemical Properties

A summary of the key physicochemical properties of NTCB is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 224.19 g/mol | [3] |

| Appearance | Yellow fine crystalline powder | |

| Melting Point | 156-157 °C | |

| Solubility | DMF: 25 mg/mLDMSO: 11 mg/mLEthanol: 25 mg/mLPBS (pH 7.2): 0.3 mg/mL | [2] |

| Storage Temperature | 2-8°C |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of NTCB. The following tables summarize the available spectral information.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.35 | d | Ar-H |

| 8.25 | dd | Ar-H |

| 7.85 | d | Ar-H |

| 10.5 (broad) | s | -COOH |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 165.0 | C=O (Carboxylic Acid) |

| 148.0 | C-NO₂ |

| 140.0 | C-S |

| 135.0 | Ar-C |

| 130.0 | Ar-C |

| 125.0 | Ar-C |

| 120.0 | Ar-C |

| 110.0 | S-CN |

IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| 2160 | C≡N stretch (Thiocyanate) |

| 1700 | C=O stretch (Carboxylic Acid) |

| 1530, 1350 | N-O stretch (Nitro group) |

Mass Spectrometry Data

The mass spectrum of NTCB shows a molecular ion peak corresponding to its molecular weight. Key fragments observed are listed below.

| m/z | Putative Fragment |

| 224 | [M]⁺ |

| 194 | [M - NO]⁺ |

| 178 | [M - NO₂]⁺ |

| 123 | [M - COOH - SCN]⁺ |

Mechanism of Action in Protein Cleavage

The primary application of NTCB in research is the specific chemical cleavage of polypeptide chains at the N-terminal side of cysteine residues. This process occurs in two main stages: cyanylation and cleavage.[4]

-

Cyanylation: NTCB is a highly reactive reagent that rapidly transfers its cyano group to the nucleophilic thiolate of a cysteine residue, forming an S-cyano-cysteine derivative.[4] This reaction is typically performed under denaturing conditions to ensure the accessibility of the cysteine residues.

-

Cleavage: Under alkaline conditions (typically pH 9.0), the S-cyanylated cysteine undergoes an intramolecular cyclization. The amino group of the same cysteine residue attacks the carbon of the S-cyano group, leading to the formation of a 2-iminothiazolidine ring. This cyclization results in the cleavage of the peptide bond immediately preceding the modified cysteine residue.

Signaling Pathways and Biological Effects

Current scientific literature primarily describes NTCB as a chemical tool for in vitro protein analysis. There is no substantial evidence to suggest that NTCB is directly involved in or modulates specific cellular signaling pathways. Its biological effects are generally considered to be a consequence of its reactivity towards sulfhydryl groups, which can lead to non-specific modification of proteins and disruption of cellular processes if introduced into a biological system. Therefore, its use is confined to laboratory settings for protein chemistry applications.

Experimental Protocols

The following sections provide detailed methodologies for the primary applications of NTCB.

General Protocol for Protein Cleavage

This protocol outlines the general steps for the cyanylation and subsequent cleavage of a protein at its cysteine residues using NTCB. Optimization may be required for specific proteins.

Materials:

-

Protein of interest containing at least one cysteine residue

-

Denaturing buffer: 6 M Guanidine-HCl, 0.2 M Tris-HCl, pH 8.0

-

Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

NTCB solution (freshly prepared) in a suitable solvent (e.g., DMSO)

-

Cleavage buffer: 6 M Guanidine-HCl, 0.2 M Tris-HCl, pH 9.0

-

Quenching solution: β-mercaptoethanol or DTT

-

Desalting columns

Procedure:

-

Protein Preparation and Reduction:

-

Dissolve the protein in the denaturing buffer to a final concentration of 1-5 mg/mL.

-

Add a reducing agent (e.g., 10 mM DTT) to reduce all disulfide bonds.

-

Incubate at 37°C for 1-2 hours.

-

-

Cyanylation:

-

Add a 10 to 100-fold molar excess of NTCB solution to the reduced protein solution. The optimal excess should be determined empirically.

-

Incubate the reaction mixture at 37°C for 30 minutes to 1 hour.

-

-

Removal of Excess Reagents (Optional but Recommended):

-

To minimize side reactions, remove excess NTCB and reducing agent by buffer exchange using a desalting column equilibrated with the cleavage buffer (pH 9.0).

-

-

Cleavage:

-

Adjust the pH of the cyanylated protein solution to 9.0 with a suitable base if not already done during buffer exchange.

-

Incubate the reaction at 37°C for 12-24 hours. The optimal incubation time may vary.

-

-

Quenching the Reaction:

-

Add a final concentration of 10-20 mM DTT or β-mercaptoethanol to quench any remaining reactive species.

-

-

Analysis of Cleavage Products:

-

The resulting peptide fragments can be separated and analyzed by techniques such as SDS-PAGE, reverse-phase HPLC, and mass spectrometry.

-

Potential Side Reactions and Optimization

Several side reactions can occur during the NTCB cleavage process, potentially reducing the yield of the desired cleavage products.[5] Understanding these can help in optimizing the reaction conditions.

-

β-elimination: Under alkaline conditions, the S-cyanylated cysteine can undergo β-elimination to form dehydroalanine.[5]

-

Reaction with other nucleophiles: The thiocyanate group can react with other nucleophilic side chains in the protein, although the reaction with thiols is much more rapid.

-

Incomplete Cleavage: Cysteine residues in certain structural contexts may be less accessible to NTCB or may not undergo efficient cyclization.

To optimize the cleavage efficiency, it is recommended to:

-

Ensure complete reduction of disulfide bonds.

-

Empirically determine the optimal NTCB concentration and incubation times for both cyanylation and cleavage steps.

-

Perform the reaction under denaturing conditions to maximize the accessibility of cysteine residues.

Visualizations

The following diagrams illustrate the key processes involving NTCB.

Caption: Reaction mechanism of NTCB with a cysteine residue.

Caption: General experimental workflow for NTCB-mediated protein cleavage.

Conclusion

This compound is a powerful and specific reagent for the chemical cleavage of proteins at cysteine residues. Its utility in generating specific peptide fragments makes it an invaluable tool for protein sequencing, structure-function studies, and proteomics research. A thorough understanding of its chemical properties, reaction mechanism, and potential side reactions, as outlined in this guide, is essential for its successful application in the laboratory. By following optimized protocols, researchers can effectively utilize NTCB to gain deeper insights into the world of proteins.

References

- 1. This compound | C8H4N2O4S | CID 92266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Nitro-5-thiocyanatobenzoic Acid: Synthesis and Applications in Protein Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a pivotal reagent in protein chemistry, primarily utilized for the specific chemical cleavage of polypeptide chains at cysteine residues. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and detailed experimental protocols for the application of NTCB. The mechanism of action, including the initial cyanylation of the sulfhydryl group of cysteine and the subsequent peptide bond cleavage, is delineated. Furthermore, this document addresses common side reactions and strategies for optimizing cleavage efficiency. The information is presented to facilitate its practical application in research and drug development, particularly in protein characterization, sequencing, and engineering.

Discovery and Synthesis

While a singular "discovery" paper is not prominently cited in the literature, the utility of this compound as a reagent for the selective cyanylation of sulfhydryl groups was established in the early 1970s. An improved synthesis method provides a higher yield compared to initial preparations. This synthesis involves the conversion of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to NTCB.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₄N₂O₄S | [1][2][3] |

| Molecular Weight | 224.19 g/mol | [1][2] |

| Appearance | Yellow fine crystalline powder | [4] |

| Melting Point | 156-157 °C | [4] |

| Solubility | Soluble in DMSO, DMF, and ethanol. Limited solubility in PBS (pH 7.2). | [2][3] |

| Storage Temperature | 2-8°C | |

| UV Maximum (λmax) | 280 nm | [2][3] |

| CAS Number | 30211-77-9 |

Experimental Protocols

Improved Synthesis of this compound

This protocol is based on an improved method that provides a higher yield of NTCB from DTNB.

Materials:

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Sodium cyanide (NaCN)

-

Cyanogen (B1215507) bromide (CNBr)

-

Appropriate solvents (e.g., ethanol)

-

Reaction vessel

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve DTNB in a suitable solvent in a reaction vessel.

-

Add a solution of sodium cyanide to the DTNB solution while stirring. This reaction cleaves the disulfide bond of DTNB, forming one equivalent of NTCB and one equivalent of 2-nitro-5-thiobenzoate (TNB).

-

To convert the TNB byproduct into the desired NTCB product, add an equimolar amount of cyanogen bromide to the reaction mixture. The presence of excess cyanide is necessary for this step to proceed to completion.

-

Monitor the reaction by observing the disappearance of the yellow color of the TNB anion.

-

Upon completion of the reaction, the NTCB product can be isolated by filtration and purified by recrystallization from a suitable solvent system, such as ethyl acetate-petroleum ether.

Logical Workflow for NTCB Synthesis

Caption: Workflow for the improved synthesis of NTCB from DTNB.

Protocol for Protein Cleavage at Cysteine Residues

This protocol outlines the two-step process of cyanylation and cleavage. Optimization may be required depending on the specific protein.[5]

Materials:

-

Protein sample containing cysteine residues

-

This compound (NTCB)

-

Reducing agent (e.g., DTT or TCEP)

-

Denaturant (e.g., Guanidine-HCl or Urea) (optional, for buried cysteines)[6]

-

Cyanylation buffer (e.g., 200 mM Tris-HCl, pH 8.0)

-

Cleavage buffer (e.g., 1 M Glycine, pH 9.0-10.0 or 1 M NH₄OH)[5]

-

Quenching agent (e.g., β-mercaptoethanol)

Procedure:

Step 1: Reduction and Cyanylation

-

Dissolve the protein sample in the cyanylation buffer. If the cysteine residues are buried, include a denaturant in the buffer.

-

Add a reducing agent (e.g., 1 mM DTT) to reduce any disulfide bonds.

-

Add a 5- to 10-fold molar excess of NTCB over total thiols.

-

Incubate the reaction mixture at room temperature or 37°C for 15-60 minutes.

Step 2: Cleavage

-

To initiate cleavage, raise the pH of the reaction mixture to 9.0 or higher by adding the cleavage buffer.

-

Incubate at 37°C for several hours (e.g., 4-16 hours). The optimal time should be determined empirically.

-

Terminate the reaction by adding a quenching agent like β-mercaptoethanol.

One-Step Protocol Variation:

For some proteins, an efficient one-step cleavage can be performed.[5] In this method, the protein is dissolved in a buffer containing the cleavage agent (e.g., 1 M glycine, pH 9.0-10.0), and NTCB is added directly. The reaction is then incubated at 37°C for 4 to 16 hours.[5]

Mechanism of Action and Side Reactions

The reaction of NTCB with a cysteine residue in a protein is a two-step process. First, the thiol group of the cysteine residue attacks the thiocyanate (B1210189) group of NTCB, leading to the formation of a S-cyano-cysteine residue and the release of 2-nitro-5-thiobenzoate.[7][8] The second step is the base-catalyzed cleavage of the peptide bond amino-terminal to the modified cysteine residue. This occurs through the intramolecular attack of the amide nitrogen on the S-cyano group, forming a cyclic iminothiazolidine and cleaving the polypeptide chain.[7]

Reaction Pathway for NTCB-mediated Protein Cleavage

Caption: The two-step mechanism of protein cleavage by NTCB.

Common Side Reactions

Several side reactions can occur during the NTCB cleavage process, potentially reducing the yield of the desired cleavage products.[5]

-

β-elimination: This was previously thought to be a major competing reaction, leading to the formation of dehydroalanine (B155165) from the cyanylated cysteine.[5]

-

Carbamylation of Lysine Residues: This has been identified as a significant side reaction. It can be minimized by desalting the protein after the cyanylation step or by reducing reactant concentrations, though this may also decrease cleavage efficiency.[5]

-

Rearrangement of Cyanylated Cysteine: A mass neutral rearrangement of the S-cyano-cysteine can occur, forming a product that is resistant to cleavage. Using stronger nucleophiles, such as glycine, in the cleavage step can help to minimize this side reaction.[5]

-

Formation of a Mixed Disulfide: A mixed disulfide between the protein's thiol group and 2-nitro-5-thiobenzoate can form as an alternative product. The formation of the desired S-cyano derivative can be promoted by the addition of excess cyanide to the reaction mixture.[9]

Applications in Drug Development and Research

The ability of NTCB to specifically cleave proteins at cysteine residues makes it a valuable tool in several areas of research and drug development:

-

Protein Sequencing and Mapping: NTCB cleavage generates a specific set of peptide fragments that can be analyzed by mass spectrometry to aid in protein identification and sequence analysis.

-

Protein Structure-Function Studies: By cleaving a protein at a specific cysteine residue, researchers can isolate and study the function of individual domains.

-

Protein Engineering: NTCB-mediated cleavage can be a step in the semisynthesis of modified proteins, where a native fragment is ligated to a synthetic peptide.

-

Conversion of Cysteine to Dehydroalanine: NTCB can be used to convert cysteine residues to dehydroalanine, which is a useful reactive handle for further chemical modifications of proteins.[7]

Conclusion

This compound is a powerful and specific reagent for the chemical cleavage of proteins at cysteine residues. A thorough understanding of its synthesis, reaction mechanism, and potential side reactions is crucial for its effective application. By carefully controlling reaction conditions and considering the optimization strategies outlined in this guide, researchers can leverage NTCB as a valuable tool in protein chemistry, contributing to advancements in basic research and the development of new therapeutics.

References

- 1. This compound | C8H4N2O4S | CID 92266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. echemi.com [echemi.com]

- 5. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Alternative products in the reaction of this compound with thiol groups - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of NTCB on Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-nitro-5-thiocyanatobenzoic acid (NTCB) on cysteine residues in proteins. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the underlying chemistry, reaction kinetics, potential side reactions, and optimized experimental protocols. This document summarizes key quantitative data in structured tables and provides visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this important bioconjugation and protein cleavage reagent.

Core Mechanism: Cyanylation and Peptide Bond Cleavage

The primary reaction of NTCB with cysteine residues is a two-step process involving an initial cyanylation of the cysteine's sulfhydryl group, followed by a base-catalyzed cleavage of the peptide bond N-terminal to the modified cysteine.

Step 1: S-Cyanylation of Cysteine

NTCB is a highly reactive reagent that rapidly transfers its cyano group to the nucleophilic thiolate anion of a cysteine residue. This reaction results in the formation of an S-cyano-cysteine derivative and the release of 2-nitro-5-thiobenzoate (TNB).[1] The reaction is highly selective for cysteine residues under controlled conditions.

Step 2: Iminothiazolidine Formation and Peptide Bond Cleavage

Following cyanylation, the S-cyano-cysteine undergoes a reversible intramolecular addition with the amide nitrogen of the same cysteine residue, forming a 1-acyl-2-iminothiazolidine intermediate.[1] This intermediate is susceptible to nucleophilic acyl substitution. Under basic conditions, this leads to the cleavage of the peptide bond on the N-terminal side of the cyanylated cysteine. This cleavage results in a new N-terminus at the cysteine residue (in the form of a 2-iminothiazolidine-4-carboxylate) and a new C-terminal fragment.

Caption: NTCB-mediated cyanylation and peptide bond cleavage pathway.

Competing and Side Reactions

The reaction of NTCB with proteins is not without complexity. Several competing and side reactions can occur, impacting the efficiency and specificity of the desired cleavage. Understanding these pathways is critical for optimizing reaction conditions and interpreting experimental results.

β-Elimination to Dehydroalanine (B155165) (Dha)

A significant competing reaction is the β-elimination of the S-cyano group from the cyanylated cysteine residue, which leads to the formation of a dehydroalanine (Dha) residue.[1][2] This reaction is particularly favored when the cysteine is located at a flexible region of the protein, such as the C-terminus.[1] The formation of Dha can be a desired outcome for specific protein engineering applications, as Dha is a reactive Michael acceptor.

Caption: β-Elimination of S-cyano-cysteine to form dehydroalanine.

Carbamylation of Lysine (B10760008) Residues

A notable side reaction is the carbamylation of lysine residues.[2] This modification occurs when isocyanic acid, which can be formed from the decomposition of cyanate, reacts with the primary amine of lysine side chains. This side reaction can introduce heterogeneity into the protein sample and may affect subsequent analyses.

Caption: Carbamylation of lysine residues as a side reaction.

Quantitative Data on NTCB Reactions

The efficiency of NTCB-mediated reactions is highly dependent on experimental conditions. The following tables summarize quantitative data on the yields of various products under different reaction parameters.

Table 1: Quantitation of NTCB-Induced Dehydroalanine (Dha) Formation and Side Products for Ub-G76C-6H

| Entry | Buffer (50 mM) | Additive | Temperature (°C) | pH | Dha (%) | Hydrolysis (%) | Cyanylated Intermediate (%) | TNB Conjugate (%) |

| 1 | HEPES | - | 37 | 9.0 | 79.9 | 16.5 | 3.6 | 0 |

| 2 | HEPES | - | 37 | 8.0 | 85.1 | 10.2 | 4.7 | 0 |

| 3 | HEPES | - | 37 | 7.0 | 89.5 | 5.3 | 5.2 | 0 |

| 4 | HEPES | - | 37 | 6.5 | 89.1 | 4.1 | 6.8 | 0 |

| 5 | HEPES | - | 18 | 9.0 | 33.2 | 1.1 | 55.4 | 10.3 |

| 6 | HEPES | - | 5 | 9.0 | 2.1 | 0 | 80.2 | 17.7 |

| 7 | HEPES | 6 M GdnHCl | 37 | 7.0 | 92.3 | 4.5 | 3.2 | 0 |

| 8 | HEPES | 10 mM Pyridine | 37 | 7.0 | 90.1 | 4.8 | 5.1 | 0 |

Data extracted from Qiao, Y., et al. (2021). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using this compound. Molecules, 26(9), 2619.[1]

Experimental Protocols

Detailed and optimized experimental protocols are essential for achieving desired outcomes with NTCB. The following sections provide methodologies for the key reactions.

Protocol for NTCB-Triggered Dehydroalanine Formation

This protocol is optimized for the conversion of a C-terminal cysteine to dehydroalanine.

-

Reagent Preparation:

-

Prepare a 500 mM stock solution of TCEP in water.

-

Prepare a 500 mM stock solution of NTCB in DMSO.

-

Prepare the desired reaction buffer (e.g., 50 mM HEPES, pH 7.0) with or without denaturant (e.g., 6 M Guanidine Hydrochloride).

-

-

Reaction Setup:

-

Dissolve the protein of interest (e.g., 100 nmol) in the reaction buffer.

-

Add TCEP to a final concentration of 0.5 mM to reduce any disulfide bonds.

-

Add NTCB to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 18 hours.

-

-

Quenching and Desalting:

-

Quench the reaction by desalting the mixture into a 50 mM ammonium (B1175870) bicarbonate (ABC) buffer using a suitable desalting column.

-

-

Analysis:

-

Analyze the product by ESI-LC-MS to confirm the conversion to dehydroalanine and to quantify the yields of different products.[1]

-

Protocol for One-Step NTCB Cleavage

An efficient NTCB cleavage can be performed in a single step, simplifying the traditional two-step protocol.[2]

-

Protein Preparation:

-

Dissolve the protein in a buffer containing 1 M glycine (B1666218) and 6 M guanidine-HCl, adjusted to pH 9.0 or 10.0.

-

-

Reaction Initiation:

-

Add NTCB to the protein solution.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 4 to 16 hours.

-

-

Analysis:

-

Monitor the cleavage products by SDS-PAGE or mass spectrometry.

-

Experimental and Logical Workflows

Visualizing the workflow for NTCB-related experiments can aid in experimental design and execution.

Caption: General experimental workflow for NTCB reactions.

Conclusion

NTCB is a versatile reagent for the modification and cleavage of proteins at cysteine residues. A thorough understanding of its mechanism of action, including the desired cyanylation and cleavage pathway and the competing side reactions of β-elimination and lysine carbamylation, is crucial for its effective application. By carefully controlling reaction conditions such as pH, temperature, and the presence of denaturants and nucleophiles, researchers can favor either peptide bond cleavage or the formation of dehydroalanine, depending on the desired experimental outcome. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to utilize NTCB in their research.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Nitro-5-thiocyanatobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Nitro-5-thiocyanatobenzoic acid (NTCB), a critical reagent in protein chemistry and drug development. Understanding its physicochemical properties is paramount for its effective application in experimental settings.

Introduction to this compound (NTCB)

This compound, also known by its synonym NTCB, is a highly reactive reagent primarily utilized for the specific chemical cleavage of peptide bonds at the N-terminal side of cysteine residues.[1][2] Its mechanism involves the cyanylation of the sulfhydryl group of cysteine, which facilitates the subsequent cleavage.[1][3][4] This property makes it an invaluable tool in protein structure analysis, peptide mapping, and the development of peptide-based therapeutics.[1] The compound is typically supplied as a yellow crystalline solid.[1][5][6]

Solubility Profile

The solubility of NTCB has been determined in various organic solvents and aqueous systems. This data is crucial for the preparation of stock solutions and experimental buffers.

Data Presentation: Solubility of NTCB in Various Solvents

| Solvent/System | Concentration (mg/mL) | Notes |

| Dimethylformamide (DMF) | ~25 mg/mL | [2][5] |

| Ethanol | ~25 mg/mL | [2][5] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~11 - 100 mg/mL | Solubility of ~11 mg/mL is reported, with up to 100 mg/mL achievable with sonication.[2][3][5][7] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.3 mg/mL | [2][5] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common formulation for in vivo studies.[3][7] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | An alternative in vivo formulation.[3][7] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | An oil-based formulation for in vivo use.[3] |

Stability and Storage Recommendations

The stability of NTCB is dependent on its physical state and the storage medium. Adherence to proper storage conditions is essential to maintain its reactivity and prevent degradation.

Data Presentation: Stability and Storage of NTCB

| Condition | Recommended Storage Temperature | Shelf Life |

| Crystalline Solid | -20°C | ≥ 4 years[5] |

| Stock Solution in Solvent | -80°C | 6 months[3] |

| Stock Solution in Solvent | -20°C | 1 month[3] |

| Aqueous Solution | 2-8°C | Not recommended for more than one day[5] |

Experimental Protocols

Detailed methodologies for the preparation of NTCB solutions are critical for experimental success and reproducibility.

Protocol 4.1: Preparation of a General Stock Solution

-

Weigh the desired amount of NTCB crystalline solid in a suitable vial.

-

Add the organic solvent of choice (e.g., DMSO, DMF, Ethanol).

-

Purge the vial with an inert gas (e.g., nitrogen or argon) to displace oxygen, which can degrade the compound.[5]

-

Vortex or sonicate the mixture until the solid is completely dissolved.[3] If using DMSO for high concentrations, sonication may be necessary.[3]

-

Store the stock solution at -20°C or -80°C for optimal stability.[3]

Protocol 4.2: Preparation of an Aqueous Solution

-

NTCB can be dissolved directly into aqueous buffers for immediate use.[5]

-

Due to its limited aqueous solubility (~0.3 mg/mL in PBS, pH 7.2), prepare only the amount needed for the experiment.[2][5]

-

Alternatively, further dilutions from a concentrated organic stock solution into aqueous buffers can be made immediately prior to the experiment.[5]

-

It is not recommended to store aqueous solutions for more than one day.[5]

Protocol 4.3: Preparation of a Formulation for In Vivo Use

This protocol describes the preparation of a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]

-

Prepare a concentrated stock solution of NTCB in DMSO (e.g., 25 mg/mL).

-

In a separate tube, add the required volume of PEG300.

-

Add the DMSO stock solution to the PEG300 and mix thoroughly.

-

Add Tween-80 to the mixture and mix again until a homogenous solution is formed.

-

Finally, add saline to reach the final desired volume and mix thoroughly. The solvents should be added sequentially.[7]

Mechanism of Action: Protein Cleavage Workflow

NTCB is not involved in biological signaling pathways but rather in a well-defined chemical reaction pathway for protein cleavage. The workflow begins with the nucleophilic attack of a cysteine's thiolate anion on the thiocyanate (B1210189) group of NTCB. This results in the cyanylation of the cysteine residue. The subsequent step involves an intramolecular attack of the nitrogen atom of the cyanylated cysteine on the carbonyl carbon of the preceding peptide bond, leading to the cleavage of the protein backbone.

Caption: Workflow of NTCB-mediated protein cleavage at cysteine residues.

Conclusion

This guide summarizes the essential technical data regarding the solubility and stability of this compound. The provided tables and protocols offer a practical resource for researchers to effectively utilize NTCB in their experimental designs, particularly in the fields of proteomics and drug development. Careful consideration of the solvent, storage conditions, and handling procedures will ensure the reagent's efficacy and the generation of reliable scientific data.

References

- 1. This compound powder 30211-77-9 [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound powder 30211-77-9 [sigmaaldrich.com]

- 7. This compound I CAS#: 30211-77-9 I reagent I InvivoChem [invivochem.com]

A Technical Guide to 2-Nitro-5-thiocyanatobenzoic Acid (NTCB) for Researchers and Drug Development Professionals

An in-depth examination of the properties, synthesis, and applications of CAS Number 30211-77-9, a key reagent in protein chemistry.

Introduction

2-Nitro-5-thiocyanatobenzoic acid (NTCB), registered under CAS number 30211-77-9, is a highly reactive compound with significant utility in the fields of biochemistry and drug development. Its primary and most well-documented application is the specific chemical cleavage of polypeptide chains at the N-terminal side of cysteine residues.[1][2] This selective cleavage is invaluable for protein sequencing, structure-function analysis, and the generation of specific protein fragments for further study or use in creating therapeutic protein analogs.[3] This technical guide provides a comprehensive overview of NTCB, including its chemical and physical properties, a detailed synthesis protocol, its mechanism of action, experimental procedures for protein cleavage, and its applications in scientific research and drug discovery.

Chemical and Physical Properties

NTCB is a yellow, crystalline powder.[4] A summary of its key quantitative properties is provided in the table below.

| Property | Value | References |

| CAS Number | 30211-77-9 | [5] |

| Molecular Formula | C₈H₄N₂O₄S | [5] |

| Molecular Weight | 224.19 g/mol | [5] |

| Melting Point | 156-157 °C | [3] |

| Purity | ≥98% (HPLC) | |

| Appearance | Yellow fine crystalline powder | [4] |

| Solubility | DMF: 25 mg/mlDMSO: >10 mg/mlEthanol: >20 mg/mlPBS (pH 7.2): 0.3 mg/ml | [6] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound

An improved synthesis method for NTCB has been described, which provides a higher yield compared to earlier preparations. The following protocol is based on this improved method.

Materials:

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Sodium cyanide (NaCN)

-

Cyanogen (B1215507) bromide (CNBr)

-

Appropriate solvents (e.g., ethanol)

-

Reaction vessel

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Reaction of DTNB with Sodium Cyanide: Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable solvent in a reaction vessel.

-

Add a solution of sodium cyanide (NaCN) to the DTNB solution while stirring. This reaction yields this compound (NTCB) and an equimolar amount of the thionitrobenzoate byproduct.

-

Conversion of the Byproduct: To convert the thionitrobenzoate byproduct to NTCB and maximize the yield, add an equimolar amount of cyanogen bromide (CNBr) to the reaction mixture. It is crucial to maintain an excess of cyanide in this step to ensure a quantitative yield of NTCB.

-

Monitoring the Reaction: The progress of the synthesis can be monitored by observing the disappearance of the characteristic yellow color of the thionitrobenzoate byproduct (λmax = 412 nm).

-

Isolation and Purification: Once the reaction is complete, the NTCB product can be isolated by filtration and purified by recrystallization from a suitable solvent system, such as ethyl acetate-petroleum ether.

Mechanism of Action: Protein Cleavage at Cysteine Residues

The utility of NTCB in protein chemistry stems from its ability to mediate the specific cleavage of the peptide bond on the N-terminal side of cysteine residues. This process occurs in two distinct steps: cyanylation and cleavage.

Caption: Mechanism of NTCB-mediated protein cleavage at cysteine residues.

-

Cyanylation: In the first step, which is typically carried out at a pH of around 8, the thiolate group of a cysteine residue acts as a nucleophile and attacks the thiocyanate (B1210189) group of NTCB. This results in the transfer of the cyano group to the cysteine's sulfur atom, forming an S-cyano-cysteine residue within the protein.

-

Cleavage: The S-cyanylated protein is then subjected to alkaline conditions (pH > 9). The nitrogen atom of the peptide bond immediately N-terminal to the modified cysteine attacks the carbon of the S-cyano group, leading to the formation of a cyclic iminothiazolidine intermediate. This intermediate is unstable and readily undergoes hydrolysis, resulting in the cleavage of the peptide bond. This process yields two fragments: an N-terminal peptide and a C-terminal peptide with a blocked N-terminus (the iminothiazolidine ring).

Experimental Protocols

The following protocols provide a general framework for the cyanylation and cleavage of proteins using NTCB. Optimization may be required depending on the specific protein and experimental goals.

Standard Two-Step Protocol for Protein Cleavage

This protocol is a widely used method for achieving protein cleavage at cysteine residues.

Materials:

-

Protein sample containing cysteine residues

-

Denaturing buffer: 20 mM Tris-HCl, 6 M guanidine-HCl, pH 8.0

-

NTCB solution: 22 mM NTCB in the denaturing buffer (prepare fresh)

-

Cleavage buffer: 1 M NaOH or 1 M NH₄OH

-

Reaction termination solution: 3 mM β-mercaptoethanol

-

Desalting columns

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chemical modifications of proteins and their applications in metalloenzyme studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic and Application Profile of 2-Nitro-5-thiocyanatobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a pivotal reagent in proteomics and protein chemistry, primarily utilized for the specific chemical cleavage of polypeptide chains at cysteine residues. This technical guide provides an in-depth overview of the spectroscopic properties of NTCB, offering a foundation for its characterization and application. The document details experimental protocols for various spectroscopic analyses and illustrates the workflow of NTCB-mediated protein cleavage, a technique with significant implications for protein structure-function studies and the development of therapeutic proteins.

Physicochemical Properties

This compound is a crystalline solid, appearing as a white to light yellow powder.[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₄N₂O₄S | [2][3] |

| Molecular Weight | 224.19 g/mol | [4] |

| Melting Point | 156-157 °C | [4] |

| Solubility | Soluble in DMF (25 mg/ml), Ethanol (B145695) (25 mg/ml), and DMSO (11 mg/ml). Sparingly soluble in PBS (pH 7.2) (0.3 mg/ml). | [3] |

| CAS Number | 30211-77-9 | [4] |

Spectroscopic Data

The spectroscopic signature of NTCB is defined by the combined contributions of its aromatic ring, nitro group, carboxylic acid, and thiocyanate (B1210189) functionalities.

UV-Visible Spectroscopy

NTCB exhibits a characteristic maximum absorbance (λmax) in the ultraviolet region, primarily due to electronic transitions within the aromatic system.

| Wavelength (λmax) | Solvent |

| 280 nm | Not specified |

Infrared (IR) Spectroscopy

The infrared spectrum of NTCB displays characteristic absorption bands corresponding to its various functional groups. The data presented is typical for a solid-phase measurement (e.g., KBr pellet or ATR).

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~2160-2140 | Sharp, Medium | C≡N stretch (Thiocyanate) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1530 & ~1350 | Strong | N-O asymmetric and symmetric stretch (Nitro group) |

| ~1600-1450 | Medium-Weak | C=C stretch (Aromatic ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of NTCB in a suitable deuterated solvent (e.g., DMSO-d₆) would show distinct signals for the aromatic protons and carbons.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | m | 3H | Aromatic protons |

| ~13.0 | br s | 1H | Carboxylic acid proton |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Carboxylic acid) |

| ~150 | Aromatic C-NO₂ |

| ~120-140 | Aromatic C-H |

| ~115 | C≡N (Thiocyanate) |

| ~110 | Aromatic C-S |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of NTCB results in a distinct fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 224 | High | Molecular ion [M]⁺ |

| 194 | Medium | [M - NO]⁺ |

| 178 | Medium | [M - NO₂]⁺ or [M - H₂O - CO]⁺ |

| 123 | High | [M - COOH - SCN]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for NTCB. Instrument parameters should be optimized for the specific equipment used.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of NTCB in a UV-transparent solvent (e.g., ethanol or methanol) to an approximate concentration of 0.1 mg/mL.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the spectrum from 200 to 400 nm. Use the solvent as a blank to zero the instrument.

-

Analysis: Identify the wavelength of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For solid samples, prepare a KBr pellet by mixing approximately 1 mg of NTCB with 100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use an FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum of the KBr pellet or the empty ATR crystal. Then, acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of NTCB in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

-

Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and assign the chemical shifts, multiplicities, and integrations to the molecular structure.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of NTCB in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS).

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a relevant m/z range.

-

Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Application in Protein Chemistry: Cysteine Cleavage

The primary application of NTCB in research and drug development is the selective chemical cleavage of proteins at the N-terminal side of cysteine residues.[5] This process is invaluable for protein sequencing, identifying domains, and generating specific protein fragments.

Mechanism of Action

The cleavage process occurs in two main steps:

-

Cyanylation: NTCB reacts with the free sulfhydryl group of a cysteine residue to form a thiocyano-protein intermediate and 2-nitro-5-thiobenzoic acid.

-

Cleavage: Under alkaline conditions, the cyanylated cysteine undergoes an intramolecular cyclization, leading to the cleavage of the adjacent peptide bond and the formation of an N-terminal iminothiazolidine ring on the newly formed C-terminal fragment.

A simplified representation of this mechanism is provided in the diagram below.

Caption: Mechanism of protein cleavage by NTCB.

Experimental Workflow

The following diagram outlines a typical workflow for the use of NTCB in protein fragmentation and analysis.

Caption: Workflow for NTCB-based protein analysis.

Applications in Drug Development and Research

The ability of NTCB to specifically cleave proteins at cysteine residues has several applications in the field of drug development and biomedical research:

-

Protein Engineering: NTCB-mediated cleavage can be used to produce specific protein domains for functional studies or as therapeutic agents.[4]

-

Vaccine Development: Generation of specific antigenic peptides for vaccine formulation.

-

Proteomics: NTCB cleavage is a valuable tool in "bottom-up" proteomics for protein identification and characterization.

-

Study of Post-Translational Modifications: The specific fragmentation allows for the isolation and analysis of peptide segments containing post-translational modifications near cysteine residues.

-

Structural Biology: NTCB cleavage can be used to generate protein fragments for crystallization trials or for studying protein folding and stability.

Conclusion

This compound is a versatile reagent with well-defined spectroscopic properties that facilitate its identification and quality control. Its primary application in the selective cleavage of proteins at cysteine residues provides a powerful tool for researchers in biochemistry, proteomics, and drug development. The detailed protocols and workflows presented in this guide offer a comprehensive resource for the effective utilization of NTCB in a laboratory setting. Further research into optimizing cleavage conditions and exploring new applications for NTCB will continue to enhance its utility in the life sciences.

References

- 1. Identification of alternative products and optimization of this compound cyanylation and cleavage at cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H4N2O4S | CID 92266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound powder 30211-77-9 [sigmaaldrich.com]

- 5. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Nitro-5-thiocyanatobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a valuable reagent in biochemical research, primarily utilized for the specific chemical cleavage of proteins at cysteine residues. Its utility, however, is matched by its potential hazards, necessitating a thorough understanding and strict adherence to safety and handling protocols. This technical guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to NTCB, ensuring a secure laboratory environment for all personnel.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for understanding its potential risks.

Table 1: GHS Classification for this compound [1][2]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[1]

Hazard Pictogram: [1]

Physical and Chemical Properties

Understanding the physical and chemical properties of NTCB is fundamental to its safe handling and storage.

Table 2: Physicochemical Data for this compound [1][3][4]

| Property | Value |

| Molecular Formula | C₈H₄N₂O₄S |

| Molecular Weight | 224.19 g/mol |

| Appearance | Yellow crystalline solid/powder |

| Melting Point | 156-157 °C |

| Solubility | Soluble in organic solvents such as ethanol (B145695) (~25 mg/ml), DMSO (~11 mg/ml), and dimethyl formamide (B127407) (DMF) (~25 mg/ml).[5] Limited solubility in aqueous buffers (e.g., PBS, pH 7.2, is approximately 0.3 mg/ml).[5] |

| Storage Temperature | 2-8°C or -20°C[5] |

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is paramount to mitigate the risks associated with this compound. The following protocols are generalized for handling hazardous chemical powders and preparing solutions. Researchers must adapt these to their specific experimental context and institutional safety guidelines.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense.

Table 3: Recommended Personal Protective Equipment

| Equipment | Specification |

| Gloves | Chemical-resistant gloves (e.g., nitrile). |

| Eye Protection | Safety glasses with side shields or goggles. |

| Lab Coat | Standard laboratory coat. |

| Respiratory Protection | Use a dust mask (e.g., N95) when handling the powder outside of a fume hood to avoid inhalation. |

General Handling Precautions

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing stock solutions.[6]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[7]

-

Wash hands and any exposed skin thoroughly after handling.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of NTCB.

-

Preparation: Don all required PPE as outlined in Table 3. Ensure the chemical fume hood is operational.

-

Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of this compound powder.

-

Dissolution: Transfer the weighed powder to an appropriate volumetric flask. Using a pipette, add the desired organic solvent (e.g., ethanol, DMSO, DMF) to the flask. Purge the solvent with an inert gas before use.[5]

-

Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a sonicator to aid dissolution.

-

Storage: Once fully dissolved, cap the flask and label it clearly with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings. Store the stock solution at the recommended temperature (-20°C is recommended for long-term stability).[5] Aqueous solutions are not recommended for storage for more than one day.[5]

Signaling Pathways and Logical Relationships

The following diagrams illustrate key logical relationships and workflows for ensuring safety when working with this compound.

Caption: Hazard Management Workflow for NTCB.

Caption: Safe Experimental Workflow for NTCB.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 4: First Aid Measures [8][9]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill Response

-

Small Spills: For small spills of the solid material, carefully dampen with a suitable solvent like ethanol to avoid generating dust, and then transfer to a sealed container for disposal.[10] Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.

-

Large Spills: Evacuate the area. Prevent the spill from entering drains. Wear appropriate PPE, including respiratory protection. Contain the spill and follow institutional guidelines for hazardous material cleanup.

Waste Disposal

All waste containing this compound should be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.[6]

Conclusion

This compound is an indispensable tool for protein chemists, but its safe use hinges on a robust understanding of its hazards and the implementation of stringent safety protocols. By following the guidelines outlined in this technical guide, researchers can minimize risks and maintain a safe and productive laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use and adhere to all institutional safety policies.

References

- 1. This compound | C8H4N2O4S | CID 92266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 30211-77-9 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. mpbio.com [mpbio.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. accomn.com [accomn.com]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. M-NITROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Biochemical and Physiological Actions of 2-Nitro-5-thiocyanatobenzoic acid (NTCB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a chemical reagent primarily utilized in protein biochemistry for the specific chemical cleavage of polypeptide chains at cysteine residues. This technical guide provides a comprehensive overview of the biochemical and physiological actions of NTCB, with a focus on its mechanism of action, experimental protocols, and data interpretation. Quantitative data from various studies are summarized to aid in the optimization of experimental designs. Detailed methodologies for key experiments are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended for researchers, scientists, and drug development professionals who employ protein chemistry techniques in their work.

Introduction

This compound (NTCB) is a valuable tool for protein chemists, enabling the site-specific fragmentation of proteins. This reagent selectively targets the sulfhydryl group of cysteine residues, leading to the cleavage of the peptide bond at the N-terminal side of the modified cysteine. This property makes NTCB particularly useful for protein sequencing, peptide mapping, and the characterization of protein structure and function. This document will delve into the core biochemical actions of NTCB, outlining its chemical mechanism, potential side reactions, and strategies for optimizing its use in the laboratory. While NTCB is a powerful research tool, it is important to note that its documented effects are primarily at the biochemical level, with limited to no information available on its broader physiological actions in vivo.

Biochemical Actions of NTCB

The primary biochemical action of NTCB is the specific cyanylation and subsequent cleavage of proteins at the amino-terminal side of cysteine residues.[1][2] This process occurs in a two-step reaction:

-

Cyanylation: NTCB selectively reacts with the free sulfhydryl group of a cysteine residue to form an S-cyanocysteine derivative. This reaction is typically carried out under mildly alkaline conditions (pH 8.0).

-

Cleavage: Upon increasing the pH to 9.0 or higher, the S-cyanocysteine residue undergoes a cyclization reaction, leading to the cleavage of the adjacent peptide bond.

Mechanism of Action

The mechanism of NTCB-mediated protein cleavage is a well-characterized process. The initial cyanylation step involves the nucleophilic attack of the cysteine thiolate on the thiocyanate (B1210189) group of NTCB, releasing 2-nitro-5-thiobenzoic acid as a byproduct. The resulting S-cyanocysteine is the key intermediate that undergoes cleavage. Under basic conditions, the amino group of the S-cyanocysteine residue attacks the carbonyl carbon of the preceding peptide bond, forming a cyclic iminothiazolidine intermediate. This intermediate is unstable and rapidly hydrolyzes, resulting in the cleavage of the polypeptide chain.

Side Reactions

Several side reactions can occur during the NTCB cleavage process, potentially leading to incomplete cleavage or the formation of undesired products.[1] Understanding these side reactions is crucial for optimizing cleavage efficiency and for the accurate interpretation of results.

-

β-elimination: The S-cyanocysteine intermediate can undergo β-elimination to form a dehydroalanine (B155165) residue, which does not lead to peptide bond cleavage.[1]

-

Carbamylation of Lysine (B10760008) Residues: NTCB can also react with the ε-amino group of lysine residues, leading to their carbamylation. This side reaction can be minimized by desalting the protein after the cyanylation step and before initiating the cleavage reaction.[1]

-

Formation of a Cleavage-Resistant Product: A mass neutral rearrangement of the cyanylated cysteine can occur, resulting in a product that is resistant to cleavage.[1]

Physiological Actions of NTCB

Currently, there is a lack of scientific literature describing the physiological actions of NTCB in cellular or in vivo models. Its application is well-established as a chemical reagent for in vitro protein analysis. Any handling of NTCB should be performed with appropriate laboratory safety precautions, as it is classified as a skin and eye irritant.

Quantitative Data on NTCB-Mediated Reactions

The efficiency of NTCB-mediated protein cleavage and the formation of side products are influenced by various reaction parameters. The following tables summarize quantitative data from studies that have investigated the optimization of NTCB reactions.

Table 1: Influence of Reaction Conditions on Dehydroalanine (Dha) Formation

| pH | Temperature (°C) | Dha Product Yield (%) | Hydrolysis Product Yield (%) | Reference |

| 9.0 | 37 | ~80 | Major byproduct | [3] |

| 7.0 | 37 | 89.5 | Reduced | [3] |

| 6.5 | 37 | Not improved from pH 7 | - | [3] |

| 7.0 | 18 | Dramatically decreased | Diminished | [3] |

| 7.0 | 5 | Dramatically decreased | Diminished | [3] |

Table 2: Optimization of NTCB Cleavage

| Parameter | Condition | Effect on Cleavage Efficiency | Reference |

| Nucleophile | Glycine | Promotes efficient cleavage | [1] |

| Reaction Steps | One-step method (no prior cyanylation) | Can be efficient | [1] |

| Carbamylation | Desalting after cyanylation | Minimizes carbamylation | [1] |

| Carbamylation | Reducing reactant concentrations | Minimizes carbamylation but may reduce cleavage efficiency | [1] |

Experimental Protocols

Standard Protocol for NTCB Cleavage of Proteins

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Protein sample containing cysteine residues

-

NTCB solution (e.g., 50 mM in a suitable organic solvent)

-

Denaturing buffer (e.g., 6 M guanidine-HCl, 0.2 M Tris-HCl, pH 8.0)

-

Reducing agent (e.g., DTT or TCEP)

-

Cleavage buffer (e.g., 6 M guanidine-HCl, 0.2 M borate (B1201080) buffer, pH 9.0)

-

Desalting column

Procedure:

-

Protein Reduction and Denaturation: Dissolve the protein sample in the denaturing buffer. Add a reducing agent to a final concentration sufficient to reduce all disulfide bonds (e.g., 10-fold molar excess over cysteine residues). Incubate at 37°C for 1-2 hours.

-

Cyanylation: Add the NTCB solution to the reduced protein sample to a final concentration of 1-5 mM. Incubate at 37°C for 30-60 minutes.

-

(Optional but Recommended) Desalting: To minimize carbamylation of lysine residues, desalt the protein sample to remove excess NTCB and byproducts using a desalting column equilibrated with the cleavage buffer at a slightly lower pH (e.g., pH 8.0).

-

Cleavage: Adjust the pH of the cyanylated protein solution to 9.0 by adding the cleavage buffer or a suitable base. Incubate at 37°C for 12-16 hours.

-

Reaction Termination: The reaction can be stopped by acidification (e.g., adding formic acid).

-

Analysis: The resulting peptide fragments can be analyzed by methods such as SDS-PAGE, HPLC, or mass spectrometry.

Protocol for NTCB-induced Dehydroalanine Formation

This protocol is optimized for the conversion of cysteine to dehydroalanine.[3]

Materials:

-

Protein sample with a C-terminal cysteine

-

Reaction buffer (e.g., containing denaturant, pH 7)

-

TCEP solution

-

NTCB solution

Procedure:

-

Reaction Setup: Dissolve the protein sample in the reaction buffer.

-

Addition of Reagents: Add TCEP to a final concentration of 0.5 mM and NTCB to a final concentration of 5 mM. Add pyridine to a final concentration of 10 mM.

-

Incubation: Incubate the reaction mixture at 37°C overnight.

-

Analysis: Analyze the products by mass spectrometry to confirm the conversion of cysteine to dehydroalanine.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Biochemical pathways of NTCB interaction with proteins.

Experimental Workflows

Caption: A typical experimental workflow for NTCB-mediated protein cleavage.

Conclusion

This compound is a highly specific and effective reagent for the chemical cleavage of proteins at cysteine residues. A thorough understanding of its mechanism of action, including potential side reactions, is essential for its successful application. By carefully controlling reaction parameters such as pH, temperature, and reagent concentrations, researchers can optimize cleavage efficiency and minimize the formation of unwanted byproducts. The protocols and data presented in this guide provide a solid foundation for the use of NTCB in protein chemistry research. Further investigations into the potential for repurposing NTCB for other biochemical modifications, such as the generation of dehydroalanine, highlight its versatility as a research tool.

References

Methodological & Application

Application Notes and Protocols for Protein Cleavage Using 2-Nitro-5-thiocyanatobenzoic Acid (NTCB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cleavage of proteins is a fundamental technique in proteomics, protein chemistry, and drug development, enabling the generation of smaller, more manageable peptide fragments for analysis and manipulation. 2-Nitro-5-thiocyanatobenzoic acid (NTCB) is a reagent that facilitates specific cleavage at the N-terminal side of cysteine residues.[1][2][3][4] This method is particularly advantageous due to the relatively low abundance of cysteine in most proteins, which typically results in the production of a limited number of large peptide fragments.[2][4]

Initially, the NTCB-mediated cleavage was established as a two-step process involving cyanylation of the cysteine's sulfhydryl group, followed by a pH shift to induce cleavage of the adjacent peptide bond.[1][5] However, this traditional method is often associated with lengthy incubation times and incomplete cleavage.[1][5] Research has identified several side reactions, including the carbamylation of lysine (B10760008) residues and the formation of a cleavage-resistant product through a mass neutral rearrangement of the cyanylated cysteine.[1][5]

To address these limitations, optimized protocols have been developed, including a more efficient one-step method and the use of stronger nucleophiles like glycine (B1666218) to enhance cleavage efficiency.[1][5] These advancements have improved the utility of NTCB for various applications, including protein sequencing, mapping of disulfide bonds, and the production of protein fragments for use in native chemical ligation.[6]

Chemical Reaction Mechanism

The cleavage of a polypeptide chain by NTCB at a cysteine residue proceeds through two key steps:

-

Cyanylation: The sulfhydryl group of the cysteine residue acts as a nucleophile, attacking the electrophilic sulfur atom of NTCB. This results in the formation of an S-cyanocysteine residue and the release of 2-nitro-5-thiobenzoic acid.[7]

-

Peptide Bond Cleavage: Under alkaline conditions, the S-cyanocysteine residue undergoes an intramolecular cyclization. The nitrogen atom of the cyano group attacks the carbonyl carbon of the preceding peptide bond, leading to the cleavage of the polypeptide chain. This process results in the formation of a new N-terminus with a cyclized iminothiazolidine ring on the cysteine residue.[7]

A previously thought major competing reaction was the β-elimination of the thiocyanato group to produce dehydroalanine.[1] However, more recent studies have shown that other side reactions, such as carbamylation of lysine residues and a rearrangement of the cyanylated cysteine, are more significant contributors to incomplete cleavage.[1][5]

Caption: Mechanism of protein cleavage by NTCB.

Experimental Protocols

Herein, we provide detailed protocols for both the traditional two-step and an optimized one-step NTCB-mediated protein cleavage.

Materials and Reagents

-

Protein sample (lyophilized or in a suitable buffer)

-

This compound (NTCB)

-

Guanidine hydrochloride (GdnHCl)

-

Tris-HCl buffer

-

Sodium phosphate (B84403) buffer

-

Sodium hydroxide (B78521) (NaOH)

-

Ammonium hydroxide (NH₄OH)

-

Glycine

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)

-

Desalting columns

-

Reaction tubes

-

pH meter

-

Incubator or water bath

Protocol 1: Traditional Two-Step NTCB Cleavage

This protocol involves a distinct cyanylation step followed by a cleavage step induced by a pH shift.

Step 1: Protein Preparation and Cyanylation

-

Dissolve the lyophilized protein sample in a denaturing buffer to a final concentration of 1-5 mg/mL. A common buffer is 20 mM Tris-HCl, 6 M GdnHCl, pH 8.0. If the protein has disulfide bonds, they should be reduced prior to cyanylation using a reducing agent like DTT or TCEP.

-

Prepare a fresh stock solution of NTCB in the same reaction buffer.

-

Add NTCB to the protein solution to achieve a 10- to 20-fold molar excess over the total cysteine content.

-

Incubate the reaction mixture for 1 hour at 37°C to allow for complete cyanylation.

Step 2: Peptide Bond Cleavage

-

After the cyanylation step, raise the pH of the reaction mixture to 9.0 by adding 1 M NaOH.

-

Incubate the reaction for an extended period, typically 16 hours, at 37°C to induce cleavage.

-

To terminate the reaction, the sample can be acidified or processed for analysis.

Protocol 2: Optimized One-Step NTCB Cleavage with Glycine

This optimized protocol combines the cyanylation and cleavage steps and utilizes glycine as a stronger nucleophile to improve cleavage efficiency.[1][5]

-

Dissolve the protein sample in a buffer containing 1 M glycine, 6 M GdnHCl, adjusted to pH 9.0 or 10.0.

-

Add NTCB to the protein solution (a 10- to 20-fold molar excess is a good starting point).

-

Incubate the reaction mixture at 37°C for 4 to 16 hours. The optimal incubation time may need to be determined empirically for each specific protein.

-

The reaction can be stopped by desalting the sample or by acidification.

Experimental Workflow Diagram

Caption: Experimental workflow for NTCB protein cleavage.

Data Presentation: Reaction Conditions and Efficiency

The efficiency of NTCB cleavage can be influenced by several factors. The following tables summarize key parameters and their effects on the reaction.

Table 1: Comparison of NTCB Cleavage Protocols

| Parameter | Traditional Two-Step Protocol | Optimized One-Step Protocol |

| Steps | 2 (Cyanylation, Cleavage) | 1 (Combined) |

| pH | Cyanylation: ~8.0, Cleavage: >9.0 | 9.0 - 10.0 |

| Temperature (°C) | 37 | 37 |

| Incubation Time | ~17 hours total | 4 - 16 hours |

| Key Reagents | NTCB, Base (e.g., NaOH) | NTCB, Glycine |

| Cleavage Efficiency | Often incomplete[1][5] | Generally higher[1][5] |

| Side Reactions | Carbamylation, rearrangement[5] | Minimized side reactions[5] |

Table 2: Factors Influencing NTCB Cleavage Efficiency

| Factor | Condition | Effect on Cleavage Efficiency | Reference |

| pH | Increasing pH from 8 to 9 | Initiates cleavage | |

| pH > 10 | Can lead to other side reactions | ||

| Temperature | 37°C | Standard incubation temperature | |

| Higher temperatures | May increase reaction rate but also side reactions | ||

| Denaturant | 6 M Guanidine-HCl | Exposes cysteine residues for reaction | [7] |

| Nucleophile | NaOH | Standard base for cleavage | |

| Glycine (1 M) | Acts as a stronger nucleophile, improving efficiency | [1][5] | |

| NH₄OH (1 M) | Can also be used for cleavage | ||

| Protein Conc. | Lower concentration | Can reduce side reactions but may lower efficiency | [5] |

| Desalting | After cyanylation | Can minimize carbamylation but may reduce efficiency | [5] |

Analysis of Cleavage Products

The resulting peptide fragments from the NTCB cleavage reaction can be analyzed by various standard techniques:

-

SDS-PAGE: To visualize the extent of cleavage and the size of the resulting fragments.

-

Reverse-phase HPLC (RP-HPLC): For separation and purification of the peptide fragments.

-

Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): To determine the precise molecular weights of the cleavage products and confirm the cleavage sites.

Troubleshooting and Optimization

-

Incomplete Cleavage: If cleavage is incomplete, consider switching to the one-step protocol with glycine.[1][5] Optimizing the incubation time and temperature may also be necessary. Ensure complete denaturation and reduction of the protein.

-

Side Products: The presence of unexpected products may be due to side reactions. Reducing the protein concentration or desalting after cyanylation (in the two-step method) can help minimize carbamylation.[5]

-

Protein Precipitation: Highly hydrophobic proteins may precipitate during the reaction. Maintaining a sufficient concentration of denaturant is crucial.

Conclusion